molecular formula C18H10F9N3O2 B2532096 (2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide CAS No. 866131-03-5

(2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide

Cat. No. B2532096
CAS RN: 866131-03-5
M. Wt: 471.283
InChI Key: RXGKWWPRWYQXRP-VVEOGCPPSA-N
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Description

“(2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide” is a chemical compound with the CAS Number: 478066-87-4 . It has a molecular weight of 328.17 and its IUPAC name is (2E)-4,4,4-trifluoro-3-oxo-2- { [3- (trifluoromethyl)phenyl]hydrazono}butanoic acid . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H6F6N2O3/c12-10 (13,14)5-2-1-3-6 (4-5)18-19-7 (9 (21)22)8 (20)11 (15,16)17/h1-4,18H, (H,21,22)/b19-7+ . This code provides a detailed description of the molecule’s structure, including the positions of the trifluoromethyl groups and the hydrazinylidene group.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 328.17 .

Scientific Research Applications

Heterocyclic Synthesis

The compound's derivatives have been utilized in the synthesis of heterocyclic compounds. For instance, acetoacetanilides, closely related to the compound , serve as precursors in the synthesis of thienopyridines and other fused derivatives. This showcases the compound's utility in generating complex molecular architectures, highlighting its significance in synthetic organic chemistry (Harb, Hussein, & Mousa, 2006).

Antimicrobial Activity

Arylazopyrazole pyrimidone derivatives, structurally related to the compound, have shown antimicrobial activities. This indicates the potential of these compounds in developing new antimicrobial agents, demonstrating the broader application of the chemical structure in medicinal chemistry research (Sarvaiya, Gulati, & Patel, 2019).

Luminescence in Material Science

The compound's fluorinated derivatives have been studied for their luminescent properties, especially in the context of ytterbium(III) complexes. These studies provide insights into the impact of fluorination and chain length on luminescence, with implications for optical materials and sensors (Martín‐Ramos et al., 2013).

Organic Electronics

Further research into the compound's analogs has contributed to the development of molecular wires and optoelectronic materials. Specifically, derivatives featuring extended pi-conjugation systems have been synthesized, their redox properties and structural characteristics offering potential applications in electronic devices (Wang et al., 2006).

Synthesis of Aminopyrroles

The compound's framework has been adapted in the synthesis of trifluoromethyl-substituted aminopyrroles, employing azirine ring expansion strategies. This synthetic application underscores the compound's versatility in accessing fluorinated heterocycles, relevant to pharmaceutical research (Khlebnikov et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(Z)-4,4,4-trifluoro-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F9N3O2/c19-16(20,21)9-1-5-11(6-2-9)28-15(32)13(14(31)18(25,26)27)30-29-12-7-3-10(4-8-12)17(22,23)24/h1-8,31H,(H,28,32)/b14-13-,30-29?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQSORQZTLOSOR-WDDOPMHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(C(F)(F)F)O)N=NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)/C(=C(\C(F)(F)F)/O)/N=NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide

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